5,7-Dihydroxy-8-prenylflavone
Overview
Description
5,7-Dihydroxy-8-prenylflavone is a type of prenylated flavonoid . Prenylated flavonoids are a special kind of flavonoid derivative possessing one or more prenyl groups in the parent nucleus of the flavonoid . The presence of the prenyl side chain enriches the structural diversity of flavonoids and increases their bioactivity and bioavailability .
Synthesis Analysis
The synthesis of 5,7-Dihydroxy-8-prenylflavone has been reported in the literature . The synthesis involves a multi-step process, starting with phloroacetophenone . The key starting materials of this synthesis were compounds 5 and 6 which on condensation gave 7. The cyclization followed by demethoxymethylation afforded compound 9 .Molecular Structure Analysis
The molecular structure of 5,7-Dihydroxy-8-prenylflavone includes a flavonoid nucleus with a prenyl group attached . The prenyl group can undergo further modifications, such as oxidation, cyclization, and hydroxylation, enriching the structural and biological diversity of prenylated flavonoids .Chemical Reactions Analysis
Prenylated flavonoids, including 5,7-Dihydroxy-8-prenylflavone, possess higher lipid solubility, an affinity for the cell membrane, and gastrointestinal absorption capacity due to the presence of prenyl groups . Therefore, prenylated flavonoids show more potential to interact with diverse cellular targets .Scientific Research Applications
Anti-Cancer Properties
5,7-Dihydroxy-8-prenylflavone, a type of prenylflavone, has been shown to exhibit significant anti-cancer properties. For instance, prenylflavones derived from Broussonetia papyrifera were found to inhibit the growth of breast cancer cells both in vitro and in vivo. These compounds demonstrated potent anti-proliferation effects and down-regulated estrogen receptor-α, indicating their potential in breast cancer treatment (Guo et al., 2013).
Estrogen-Like Activities
Some prenylflavonoids, including variants of 5,7-Dihydroxy-8-prenylflavone, have been synthesized and recognized for their estrogen-like activities. These compounds stimulated the proliferation of estrogen-dependent breast cancer cells in a dose-dependent manner, suggesting their potential use in hormonal therapies (Dong et al., 2007).
Antihyperglycemic Activity
Compounds structurally similar to 5,7-Dihydroxy-8-prenylflavone have been isolated from Eysenhardtia platycarpa, showing significant antihyperglycemic activity in diabetic rats. This indicates potential applications in diabetes management (Narváez-Mastache et al., 2006).
Inhibition of Lipoxygenase
A study revealed that certain prenylflavones, likely related to 5,7-Dihydroxy-8-prenylflavone, inhibit arachidonate 5-lipoxygenase, an enzyme involved in inflammation and allergic responses. This suggests their potential application in treating inflammatory and allergic conditions (Reddy et al., 1991).
Antioxidant and Free Radical Scavenging
Studies on Morus alba extracts, containing compounds similar to 5,7-Dihydroxy-8-prenylflavone, demonstrated potent free radical scavenging and antioxidant activities. This highlights their potential use as natural antioxidants in various applications (Oh et al., 2002).
Cosmetic Applications
Flavonoids including 5,7-Dihydroxy-8-prenylflavone have been studied for their applications in cosmetics, particularly in preventing coloration when mixed with metal oxides. This suggests their role in enhancing the stability and aesthetic qualities of cosmetic products (황윤균 et al., 2017).
Autophagy Induction in Cancer Cells
Prenylflavones like 5,7-Dihydroxy-8-prenylflavone have been observed to induce autophagy in hormone-sensitive breast cancer cells. This opens up avenues for their use in cancer therapies targeting autophagic pathways (Brunelli et al., 2009).
Future Directions
The future directions for the study of 5,7-Dihydroxy-8-prenylflavone and other prenylated flavonoids include further exploration of their medicinal value . In recent years, many compounds with significant activity have been discovered with the continuous excavation of the medicinal value of prenylated flavonoids, and have attracted the extensive attention of pharmacologists .
properties
IUPAC Name |
5,7-dihydroxy-8-(3-methylbut-2-enyl)-2-phenylchromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O4/c1-12(2)8-9-14-15(21)10-16(22)19-17(23)11-18(24-20(14)19)13-6-4-3-5-7-13/h3-8,10-11,21-22H,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVBTWALEDCJRKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C=C(O2)C3=CC=CC=C3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-Dihydroxy-8-prenylflavone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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